7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Catalog No.
S795596
CAS No.
86393-33-1
M.F
C13H9ClFNO3
M. Wt
281.66 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoq...

CAS Number

86393-33-1

Product Name

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

IUPAC Name

7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C13H9ClFNO3

Molecular Weight

281.66 g/mol

InChI

InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19)

InChI Key

ISPVACVJFUIDPD-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O

Synonyms

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid; 1-Cyclopropyl-1,4-dihydro-4-oxo-6-fluoro-7-chloro-3-quinolinecarboxylic Acid; 7-Chloro-1-cyclopropyl-6-fluoro-3-carboxy-1,4-dihydro-4-oxoquinoline; Fluoroquinolonic Acid

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O

Synthesis and Role as an Intermediate

-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a chemical compound synthesized as an intermediate during the production of the widely used antibiotic ciprofloxacin hydrochloride.

Several studies describe the synthesis of fluoroquinolonic acid as a key step in the multi-step process for obtaining ciprofloxacin. The most common method involves the cyclization of ethyl 2,4-dichloro-5-fluorobenzoylacetate, followed by subsequent deprotection and functional group modifications [, ].

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, commonly referred to as fluoroquinolonic acid, is a synthetic compound belonging to the class of fluoroquinolone antibiotics. Its molecular formula is C₁₃H₉ClFNO₃, with a molecular weight of 281.67 g/mol. This compound is characterized by a chloro and a fluoro substituent on its quinoline structure, which contributes to its biological activity and pharmacological properties. It typically appears as a white to light yellow powder or crystalline solid with a melting point of approximately 242-245 °C .

Typical of carboxylic acids and quinolones. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amidation: Reaction with amines to yield amides.
  • Reduction: The carbonyl group can be reduced to form alcohols.
  • Halogenation: Further halogenation can occur at the aromatic ring.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and drug development.

Fluoroquinolonic acid exhibits significant antibacterial activity, particularly against Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it effective in treating various infections. Studies have demonstrated its efficacy comparable to other fluoroquinolones, such as ciprofloxacin .

The synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid can be achieved through several methods:

  • From Ethyl 2,4-Dichloro-5-Fluorobenzoylacetate: This method involves multiple steps including cyclization and functional group modifications.
  • Using Cyclopropylamine: The compound can be synthesized via the reaction of 2-propenoic acid derivatives with cyclopropylamine and appropriate chlorinated intermediates .
  • Multi-Step Synthesis: A more complex route may involve starting from simpler quinoline derivatives, undergoing several transformations to introduce the necessary functional groups.

Fluoroquinolonic acid is primarily used in pharmaceutical research as an intermediate in the synthesis of various fluoroquinolone antibiotics, including ciprofloxacin and enrofloxacin. Its antibacterial properties make it a subject of interest for developing new antimicrobial agents. Additionally, it has potential applications in veterinary medicine due to its effectiveness against pathogens in livestock .

Interaction studies involving fluoroquinolonic acid focus on its pharmacokinetics and pharmacodynamics when combined with other drugs. These studies assess:

  • Synergistic Effects: Combinations with other antibiotics may enhance efficacy against resistant bacterial strains.
  • Toxicity Profiles: Evaluating potential adverse effects when administered alongside other medications.
  • Metabolic Interactions: Understanding how fluoroquinolonic acid affects or is affected by liver enzymes involved in drug metabolism.

These studies are crucial for optimizing therapeutic regimens and minimizing side effects.

Several compounds share structural similarities with fluoroquinolonic acid, particularly within the fluoroquinolone class. Notable examples include:

Compound NameMolecular FormulaKey Features
CiprofloxacinC17H18ClFN3O3Broad-spectrum antibiotic; used for severe bacterial infections.
LevofloxacinC18H20FN3O4S-enantiomer of ofloxacin; effective against respiratory infections.
OfloxacinC18H20FN3O4Effective against a wide range of bacteria; used for urinary tract infections.

Uniqueness of Fluoroquinolonic Acid

Fluoroquinolonic acid is unique due to its specific combination of chloro and fluoro substituents on the quinoline structure, which enhances its antibacterial potency compared to other similar compounds. Its role as an intermediate in synthesizing more complex antibiotics further distinguishes it within the fluoroquinolone class .

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

281.0254990 g/mol

Monoisotopic Mass

281.0254990 g/mol

Heavy Atom Count

19

Appearance

Light Yellow Solid

Melting Point

240-242 °C

UNII

95HKY59ZG6

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

86393-33-1

Wikipedia

Fluoroquinolonic acid

Dates

Modify: 2023-08-15

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